
Benzyl-PEG12-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG12-alcohol is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates selective protein degradation by leveraging the ubiquitin-proteasome system within cells . Its molecular formula is C31H56O13, and it has a molecular weight of 636.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG12-alcohol can be synthesized through a multi-step process involving the reaction of benzyl alcohol with polyethylene glycol (PEG) derivatives. The process typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride to form PEG-tosylate or PEG-mesylate.
Nucleophilic Substitution: The activated PEG is then reacted with benzyl alcohol under basic conditions (e.g., using sodium hydride or potassium carbonate) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Activation: Activation of PEG using tosyl chloride or mesyl chloride in an organic solvent such as dichloromethane.
Nucleophilic Substitution: Reaction of the activated PEG with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG12-alcohol undergoes various chemical reactions, including:
Oxidation: Oxidation of the benzyl group to form benzaldehyde or benzoic acid.
Reduction: Reduction of the benzyl group to form toluene.
Substitution: Nucleophilic substitution reactions involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and iodosobenzene.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl-PEG12-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Used in the development of novel materials and as a component in various industrial processes
Mechanism of Action
Benzyl-PEG12-alcohol functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.
Comparison with Similar Compounds
Benzyl-PEG4-alcohol: A shorter PEG linker with similar properties but different chain length.
Benzyl-PEG8-alcohol: An intermediate PEG linker with properties between Benzyl-PEG4-alcohol and Benzyl-PEG12-alcohol.
Benzyl-PEG16-alcohol: A longer PEG linker with similar properties but different chain length.
Uniqueness: this compound is unique due to its specific chain length, which provides optimal flexibility and spacing for the synthesis of PROTACs. This chain length allows for efficient binding and degradation of target proteins, making it a valuable tool in targeted protein degradation research .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O13/c32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-44-30-31-4-2-1-3-5-31/h1-5,32H,6-30H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPLECFEWRITCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634715 |
Source


|
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201808-31-2 |
Source


|
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
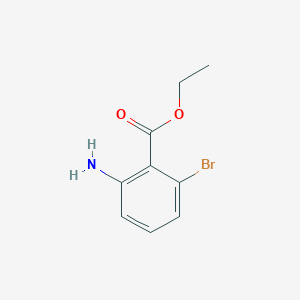
![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
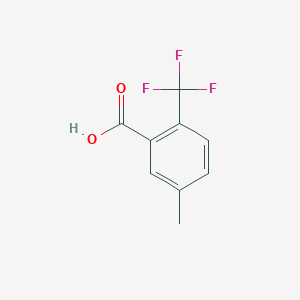


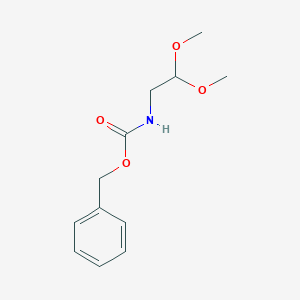



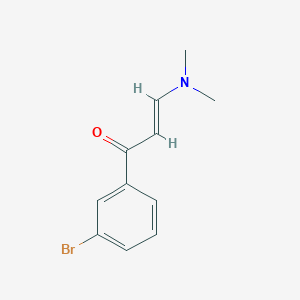

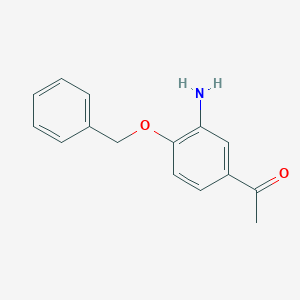
![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)

